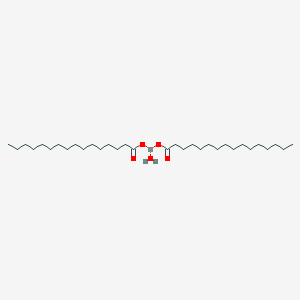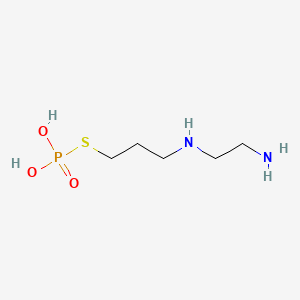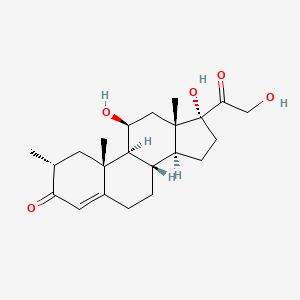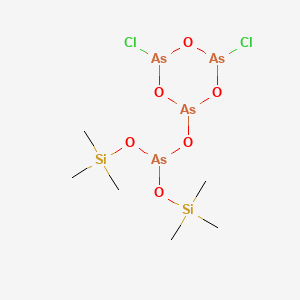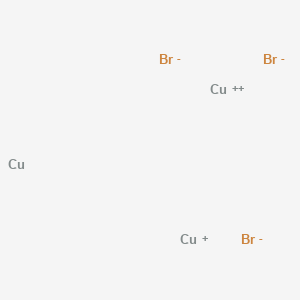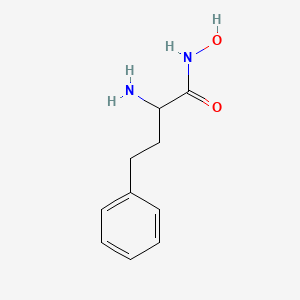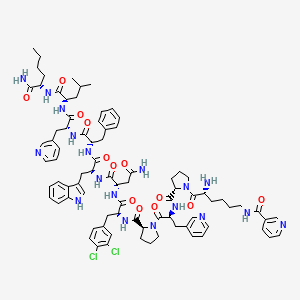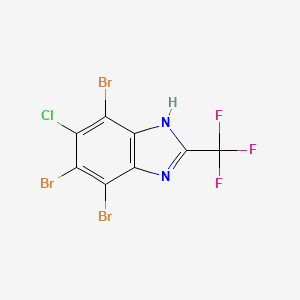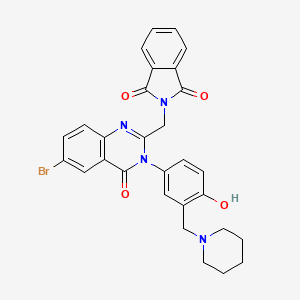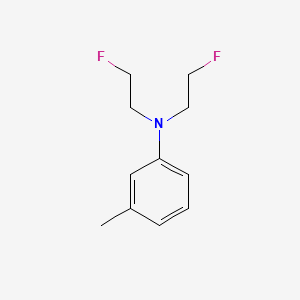
n,n-Bis(2-fluoroethyl)-3-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-Bis(2-fluoroethyl)-3-methylaniline: is an organic compound with the molecular formula C11H15F2N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two 2-fluoroethyl groups, and a methyl group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-fluoroethyl)-3-methylaniline typically involves the reaction of 3-methylaniline with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: n,n-Bis(2-fluoroethyl)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The fluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azido or thiol-substituted derivatives.
Applications De Recherche Scientifique
n,n-Bis(2-fluoroethyl)-3-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including cytotoxic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in cancer treatment.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of n,n-Bis(2-fluoroethyl)-3-methylaniline involves its interaction with cellular components. The fluoroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to cytotoxic effects. This mechanism is similar to that of other alkylating agents used in chemotherapy, where the compound interferes with cell division and induces apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
- n,n-Bis(2-chloroethyl)-3-methylaniline
- n,n-Bis(2-bromoethyl)-3-methylaniline
- n,n-Bis(2-iodoethyl)-3-methylaniline
Comparison:
- n,n-Bis(2-fluoroethyl)-3-methylaniline is unique due to the presence of fluoroethyl groups, which impart different chemical and biological properties compared to chloro, bromo, or iodo derivatives.
- The fluoroethyl groups enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
- The cytotoxicity and mechanism of action may vary among these compounds, with the fluoro derivative potentially offering a better therapeutic index.
Propriétés
Numéro CAS |
13452-69-2 |
|---|---|
Formule moléculaire |
C11H15F2N |
Poids moléculaire |
199.24 g/mol |
Nom IUPAC |
N,N-bis(2-fluoroethyl)-3-methylaniline |
InChI |
InChI=1S/C11H15F2N/c1-10-3-2-4-11(9-10)14(7-5-12)8-6-13/h2-4,9H,5-8H2,1H3 |
Clé InChI |
ZRONTTDZOLEQPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N(CCF)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


